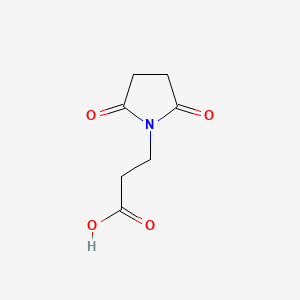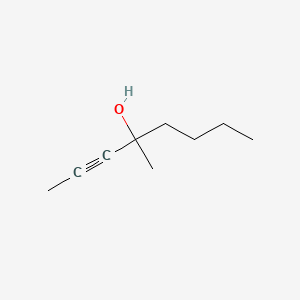
3-(2,5-Dioxopyrrolidin-1-yl)propansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Proteomics: It is used as a crosslinking reagent in proteomics to study protein-protein interactions.
Bioconjugation: The compound is employed in bioconjugation techniques to link biomolecules such as peptides and antibodies.
Drug Development: It serves as a building block in the synthesis of novel drug candidates and therapeutic agents.
Material Science: The compound is used in the development of new materials with specific properties for industrial applications.
Wirkmechanismus
Target of Action
The primary target of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is noted as a specialty product for proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
The specific mode of action of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is used in proteomics research , indicating that it may interact with proteins or peptides to exert its effects.
Biochemical Pathways
The biochemical pathways affected by 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Given its use in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , suggesting that it may be stable under normal environmental conditions.
Result of Action
The molecular and cellular effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Its use in proteomics research suggests that it may have effects on protein structure or function.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is recommended to store the compound at room temperature , indicating that it may be stable under normal environmental conditions.
Biochemische Analyse
Biochemical Properties
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the modification and interaction with proteins and enzymes. It is known to interact with human serum albumin (HSA), enhancing the stability and half-life of conjugated molecules . This interaction is facilitated by the compound’s ability to form stable conjugates with proteins, thereby influencing their biochemical properties and functions.
Cellular Effects
The effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, when conjugated with aptamers, it enhances their binding affinity to target proteins, thereby modulating cell signaling pathways and promoting specific cellular responses . Additionally, it can affect gene expression by stabilizing the interaction between aptamers and their target molecules, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can form stable conjugates with proteins and enzymes, thereby influencing their activity. For example, it has been used in the synthesis of hybrid molecules that exhibit significant anticonvulsant and analgesic activities by binding to neuronal sodium channels and L-type calcium channels . These interactions result in the inhibition or activation of specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit beneficial effects, such as analgesic and anticonvulsant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as ethanol at a temperature range of 25-65°C . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness through the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: It can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Products: Oxidation or reduction reactions yield different oxidized or reduced forms of the compound.
Hydrolysis Products: Hydrolysis results in the formation of carboxylic acids and amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-N-hydroxysuccinimidyl ester:
3-(Maleimido)propanoic acid: Known for its use in bioconjugation and as a crosslinking reagent.
3-(2-Pyridyldithio)propionic acid 2,5-dioxo-1-pyrrolidinyl ester: Utilized in the synthesis of bioconjugates and as a crosslinking agent.
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is unique due to its specific reactivity with nucleophilic sites, making it highly effective in crosslinking applications. Its stability and ease of handling also contribute to its widespread use in research settings .
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISPNNORVOBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288943 | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-76-5 | |
| Record name | 5724-76-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















